molecular formula C6H15NS B13144639 N,N-Diethylethanesulfenamide CAS No. 32833-97-9

N,N-Diethylethanesulfenamide

Cat. No.: B13144639
CAS No.: 32833-97-9
M. Wt: 133.26 g/mol
InChI Key: PVEDLFGNXILINQ-UHFFFAOYSA-N
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Description

N,N-Diethylethanesulfenamide: is an organic compound with the molecular formula C₆H₁₅NS It is a sulfenamide derivative, characterized by the presence of a sulfenyl group (R-S-) attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylethanesulfenamide can be synthesized through the reaction of ethanesulfenyl chloride with diethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SCl} + \text{(C}_2\text{H}_5)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{SN(C}_2\text{H}_5)_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylethanesulfenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfenamide to corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfenamides.

Scientific Research Applications

Chemistry: N,N-Diethylethanesulfenamide is used as an intermediate in organic synthesis. It can be employed in the preparation of other sulfur-containing compounds.

Biology: In biological research, sulfenamides are studied for their potential role in modulating enzyme activity and as probes for detecting thiol groups in proteins.

Industry: In the industrial sector, this compound can be used in the production of rubber chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N,N-Diethylethanesulfenamide involves its interaction with thiol groups. The sulfenyl group can form covalent bonds with thiol groups in proteins or other molecules, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

  • N,N-Dimethylethanesulfenamide
  • N,N-Diethylmethanesulfenamide
  • N,N-Diethylbenzenesulfenamide

Comparison: N,N-Diethylethanesulfenamide is unique due to its specific structure, which influences its reactivity and applications. Compared to N,N-Dimethylethanesulfenamide, the diethyl groups provide different steric and electronic properties, affecting the compound’s behavior in chemical reactions. Similarly, the presence of the ethanesulfenyl group distinguishes it from methanesulfenamide and benzenesulfenamide derivatives, leading to variations in their chemical and biological activities.

Properties

CAS No.

32833-97-9

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

N-ethyl-N-ethylsulfanylethanamine

InChI

InChI=1S/C6H15NS/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3

InChI Key

PVEDLFGNXILINQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SCC

Origin of Product

United States

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